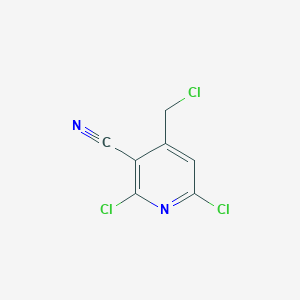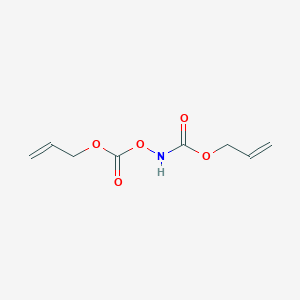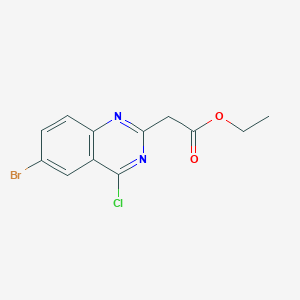
5-Bromo-N,N-diethyl-1-pentanamine Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N,N-diethyl-1-pentanamine Hydrobromide is a chemical compound with the molecular formula C9H20Br2N. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-diethyl-1-pentanamine Hydrobromide typically involves the bromination of N,N-diethyl-1-pentanamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction is usually performed in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N,N-diethyl-1-pentanamine Hydrobromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like ethanol or methanol.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Reduction Reactions: The major product is N,N-diethyl-1-pentanamine.
Oxidation Reactions: Products vary depending on the oxidizing agent but can include aldehydes, ketones, or carboxylic acids.
Scientific Research Applications
5-Bromo-N,N-diethyl-1-pentanamine Hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-N,N-diethyl-1-pentanamine Hydrobromide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the amine group can engage in nucleophilic interactions. These interactions can modulate various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N,N-diethyl-1-pentanamine
- 5-Bromo-N,N-dimethyl-1-pentanamine
- 5-Chloro-N,N-diethyl-1-pentanamine
Uniqueness
5-Bromo-N,N-diethyl-1-pentanamine Hydrobromide is unique due to its specific bromination pattern and the presence of the hydrobromide salt. This gives it distinct chemical properties and reactivity compared to similar compounds. Its unique structure makes it valuable in specific synthetic applications and research studies.
Properties
Molecular Formula |
C9H21Br2N |
|---|---|
Molecular Weight |
303.08 g/mol |
IUPAC Name |
5-bromo-N,N-diethylpentan-1-amine;hydrobromide |
InChI |
InChI=1S/C9H20BrN.BrH/c1-3-11(4-2)9-7-5-6-8-10;/h3-9H2,1-2H3;1H |
InChI Key |
RWIDZDJKRRJZQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCCCBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


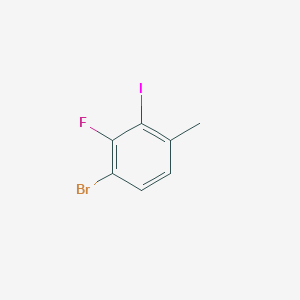
![3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B15072912.png)
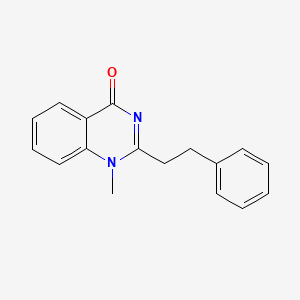
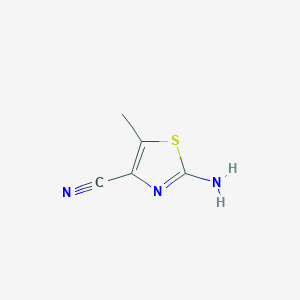
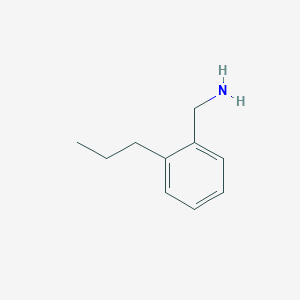

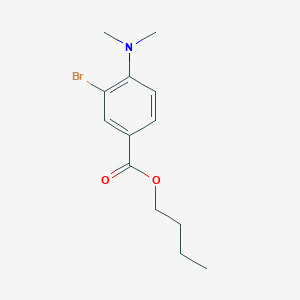
![1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine](/img/structure/B15072940.png)
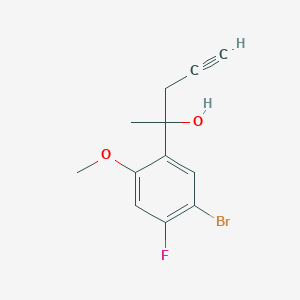
![4-Bromo-2-chlorobenzo[d]oxazole](/img/structure/B15072945.png)
![2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride](/img/structure/B15072954.png)
